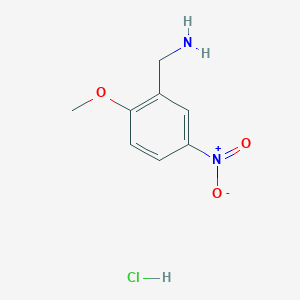(2-Methoxy-5-nitrophenyl)methanamine hydrochloride
CAS No.: 92203-71-9
Cat. No.: VC2868934
Molecular Formula: C8H11ClN2O3
Molecular Weight: 218.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92203-71-9 |
|---|---|
| Molecular Formula | C8H11ClN2O3 |
| Molecular Weight | 218.64 g/mol |
| IUPAC Name | (2-methoxy-5-nitrophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O3.ClH/c1-13-8-3-2-7(10(11)12)4-6(8)5-9;/h2-4H,5,9H2,1H3;1H |
| Standard InChI Key | DACWXFSAPKNVDQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])CN.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])CN.Cl |
Introduction
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O3 and a molecular weight of 218.64 g/mol . It is a hydrochloride salt of (2-methoxy-5-nitrophenyl)methanamine, which is an organic compound used in various chemical syntheses. This article will delve into the properties, uses, and safety considerations of this compound.
Synthesis and Uses
While specific synthesis methods for (2-methoxy-5-nitrophenyl)methanamine hydrochloride are not widely detailed in the available literature, it is generally synthesized through reactions involving nitroaromatic compounds and amines. This compound is likely used in pharmaceutical research due to its structural similarity to other compounds used in drug synthesis.
Hazard Information
| Hazard | Description |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
The compound poses several hazards, including being harmful if ingested, causing skin and eye irritation, and potentially irritating the respiratory system .
Precautionary Measures
-
P261: Avoid breathing dust.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume